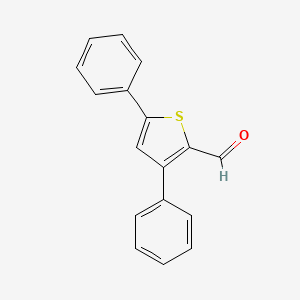

3,5-Diphenylthiophene-2-carbaldehyde

描述

Structure

3D Structure

属性

分子式 |

C17H12OS |

|---|---|

分子量 |

264.3 g/mol |

IUPAC 名称 |

3,5-diphenylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C17H12OS/c18-12-17-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H |

InChI 键 |

TZCCXBDWMDJBKE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)C=O)C3=CC=CC=C3 |

产品来源 |

United States |

Chemical Reactivity and Derivatization Chemistry of 3,5 Diphenylthiophene 2 Carbaldehyde

Aldehyde Group Functionalization

The formyl (aldehyde) group at the 2-position of the thiophene (B33073) ring is a versatile handle for synthetic modification. It serves as a key site for introducing new functional groups and extending the molecule's π-conjugated system.

Condensation Reactions with Amine Nucleophiles for π-Bridge Formation

The aldehyde functionality of 3,5-Diphenylthiophene-2-carbaldehyde is highly susceptible to condensation reactions with primary amine nucleophiles. This reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by the elimination of a water molecule to form an imine, commonly known as a Schiff base. acs.orgwikipedia.org The resulting carbon-nitrogen double bond (C=N) acts as a π-bridge, effectively extending the conjugated system of the parent molecule. youtube.com

This type of condensation is a foundational method for linking the thiophene core to other molecular fragments. For instance, derivatives of thiophene-2-carbaldehyde (B41791) are known to react with various anilines to produce new imines. wikipedia.org Similarly, the aldehyde group on related scaffolds, such as 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, is considered ideal for forming these π-bridges through condensation with amines. youtube.com The reaction is often catalyzed by acid or base and can be used to synthesize a diverse range of compounds where the thiophene unit is connected to other aromatic or functional moieties. testbook.com

Synthesis of Oxime, Nitrone, and Dicyanovinyl Derivatives

Further functionalization of the aldehyde group allows for the creation of various important derivatives.

Oximes: Aldehydes readily react with hydroxylamine (B1172632) (NH₂OH) in a condensation reaction to form oximes, which feature a C=N-OH functional group. testbook.comnih.gov This reaction is a classic method for derivatizing carbonyl compounds and typically involves treating the aldehyde with hydroxylamine hydrochloride, often in the presence of a base or in a buffered solution. organic-chemistry.orgnih.gov The resulting products from aldehydes are specifically termed aldoximes. nih.gov This general and efficient transformation is applicable to a wide range of aryl aldehydes, suggesting its utility for converting this compound into its corresponding oxime derivative.

Nitrones: Nitrones, which are N-oxides of imines with the general structure R¹R²C=N⁺(O⁻)R³, are valuable 1,3-dipoles in organic synthesis. youtube.com They are commonly synthesized through the condensation of an aldehyde with an N-substituted hydroxylamine. youtube.comacs.org This provides a direct route to introduce the nitrone functionality, which can act as a carbonyl mimic and participate in various cycloaddition reactions. youtube.com

Dicyanovinyl Derivatives: The aldehyde group can be converted into a dicyanovinyl group [-CH=C(CN)₂] through a Knoevenagel condensation with malononitrile (B47326) (CH₂(CN)₂). quora.comacs.org This reaction is typically catalyzed by a weak base like piperidine (B6355638) and involves heating the reactants in a suitable solvent such as ethanol (B145695). quora.comacs.org The resulting dicyanovinyl derivatives of thiophenes are often "push-pull" systems, where the thiophene acts as an electron donor and the dicyanovinyl group acts as a strong electron acceptor. acs.org This electronic structure gives rise to interesting photophysical properties, and such compounds have been investigated as colorimetric chemosensors, for example, for the detection of cyanide ions. quora.comacs.org

Table 1: Photophysical Properties of Thiophene-Based Dicyanovinyl Derivatives in Acetonitrile

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes' Shift (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Thiophene Dicyanovinyl Derivative | 421 | 519 | 98 | 0.012 | acs.org |

| Benzoindole Dicyanovinyl Derivative | 361 | 405 | 44 | 0.005 | quora.com |

Thiophene Ring Modification and Oxidation Reactions

The thiophene ring itself, while aromatic, possesses unique reactivity that allows for its modification, particularly through oxidation.

Reactivity of Thiophene Moiety Towards Oxidative Species (e.g., Singlet Oxygen)

The thiophene heterocycle is susceptible to oxidation, especially by reactive oxygen species like singlet oxygen (¹O₂). The reaction of thiophenes with singlet oxygen can proceed via a [2+4] cycloaddition, where the thiophene acts as a diene, leading to the formation of unstable endoperoxide intermediates. This inherent reactivity can lead to the degradation of thiophene-containing materials when used as photosensitizers. The rate of this oxidation is influenced by the substituents on the thiophene ring; electron-withdrawing groups tend to decrease the ring's reactivity towards singlet oxygen.

In addition to cycloaddition, the sulfur atom in the thiophene ring can be oxidized. Strong oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize thiophenes to the corresponding thiophene 1-oxides (sulfoxides) and, with further oxidation, to thiophene 1,1-dioxides (sulfones). These oxidized species are valuable synthetic intermediates, particularly as dienes in Diels-Alder reactions.

Exploration of Fused Thiophene Systems and Their Derivatization (e.g., Thiazolo[5,4-d]thiazoles)

The this compound scaffold can serve as a building block for constructing more complex, fused heterocyclic systems. One such target is the thiazolo[5,4-d]thiazole (B1587360) (TzTz) core, an electron-deficient, rigid, and planar system known for its high oxidative stability and utility in organic electronics. A common synthetic route to 2,5-diarylthiazolo[5,4-d]thiazoles involves the condensation of an aromatic aldehyde with dithiooxamide. By applying this methodology, this compound could be used to synthesize a novel thiazolo[5,4-d]thiazole derivative bearing a 3,5-diphenylthiophenyl substituent. Such a reaction would create a highly conjugated structure, merging the electronic properties of both the thiophene and the fused thiazole (B1198619) systems. These fused systems are of growing interest for applications in materials science, including organic photovoltaics and light-emitting diodes.

Structural Elaboration via Peripheral Functionalization

Beyond the aldehyde and thiophene core, the peripheral phenyl rings at the 3- and 5-positions offer further sites for chemical modification. Introducing functional groups onto these rings can significantly alter the molecule's electronic and physical properties. This can be achieved either by using pre-functionalized starting materials to build the thiophene ring or by direct functionalization of the 3,5-diphenylthiophene scaffold.

Examples of related compounds with functionalized phenyl rings are well-documented, demonstrating the feasibility of this approach. These include derivatives with electron-donating or electron-withdrawing groups, such as 5-(4-methoxyphenyl)thiophene-2-carbaldehyde (B1305090) and 5-(3-nitrophenyl)thiophene-2-carbaldehyde. acs.org The presence of a nitro group, for instance, can be leveraged for further transformations, such as reduction to an amine group, which can then be used in subsequent coupling or condensation reactions. acs.org Similarly, a triphenylamine (B166846) moiety has been incorporated to create 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, a ligand used in the synthesis of materials for two-photon fluorescence imaging and photosensitizers. youtube.com These examples underscore the strategy of peripheral functionalization to fine-tune the molecule for specific applications in materials science and medicinal chemistry.

Integration into Extended π-Conjugated Systems for Charge Transfer Applications

The strategic placement of an aldehyde functional group on the π-electron-rich 3,5-diphenylthiophene scaffold makes it a versatile building block for the synthesis of larger, electronically active molecules. The reactivity of the carbaldehyde allows for its direct integration into extended π-conjugated systems, which are fundamental for materials with charge-transfer properties. These materials are crucial for applications in optoelectronics, particularly in the field of nonlinear optics (NLO). Organic NLO materials are of significant interest due to their potential for fast response times and high nonlinear polarization rates. nih.gov

The primary synthetic route for extending the conjugation of this compound is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of a compound containing an active methylene (B1212753) group (a carbon atom flanked by two electron-withdrawing groups) to the aldehyde, followed by dehydration to form a new carbon-carbon double bond. wikipedia.orgyoutube.com This method is highly effective for creating push-pull systems, where the electron-donating (donor) thiophene unit is linked via a π-bridge to an electron-accepting (acceptor) group. researchgate.net

The resulting molecular architecture, often described as Donor-π-Acceptor (D-π-A), facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net The delocalization of π-electrons across the entire framework is a key factor in producing significant NLO effects. nih.gov The efficiency of these NLO chromophores can be precisely tuned by modifying the structure, such as by varying the strength of the electron acceptor group or extending the length of the π-conjugated bridge. researchgate.netnih.gov

Research has demonstrated that thiophene derivatives are excellent candidates for NLO materials due to the thiophene unit's ability to promote large molecular hyperpolarizability and charge transfer. researchgate.net By reacting this compound with various cyanovinyl-based acceptor moieties, a range of NLO chromophores can be synthesized. The properties of these resulting molecules are directly influenced by the electron-withdrawing strength of the acceptor group.

Detailed research findings on analogous systems highlight the structure-property relationships in these materials. For instance, the reaction of similar thiophene carbaldehydes with different active methylene compounds leads to products with varied optical and electronic properties.

| Active Methylene Reactant | Resulting Product Structure (General) | Key Property / Application |

|---|---|---|

| Malononitrile | (Phenyl)₂-Thiophene-CH=C(CN)₂ | Strong intramolecular charge transfer, potential for second-order NLO applications. researchgate.net |

| Ethyl Cyanoacetate | (Phenyl)₂-Thiophene-CH=C(CN)(COOEt) | Forms a push-pull chromophore suitable for NLO materials. The ester group modifies solubility and electronic properties. sigmaaldrich.com |

| 2-(3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile | (Phenyl)₂-Thiophene-CH=C(CN)-[Acceptor Moiety] | Creates a more complex acceptor group, enhancing the third-order NLO response. |

| Phenylacetonitrile | (Phenyl)₂-Thiophene-CH=C(CN)(Phenyl) | Forms a stilbene-like dye with potential fluorescent and NLO properties. rsc.org |

The synthesis of these extended systems is typically carried out under mild conditions, often using a weak base like piperidine or an amine salt as a catalyst. wikipedia.orgyoutube.com The resulting products are often highly colored, crystalline solids, a characteristic of extended π-conjugation and intramolecular charge transfer. Computational studies, such as those using Density Functional Theory (DFT), are frequently employed to predict the NLO properties of these molecules by calculating parameters like the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as molecular hyperpolarizabilities. nih.govnih.gov A smaller energy gap is generally associated with a more efficient intramolecular charge transfer and a larger NLO response. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,5-Diphenylthiophene-2-carbaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in mapping out the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the thiophene (B33073) ring proton, and the protons of the two phenyl substituents.

The aldehydic proton (CHO) typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The lone proton on the thiophene ring also gives rise to a singlet. The protons of the two phenyl groups produce a complex multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm. The integration of these signals confirms the ratio of the different types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | ~9.61 | Singlet |

| Thiophene H | ~7.80 | Singlet |

| Phenyl H's | ~7.33 - 7.56 | Multiplet |

Data presented is a representative example and may vary slightly based on the solvent and spectrometer frequency used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the phenyl rings.

The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield, typically in the range of δ 180-185 ppm. The carbons of the thiophene ring and the phenyl rings will resonate in the aromatic region, generally between δ 120 and 150 ppm. The specific chemical shifts of the thiophene carbons are influenced by the substitution pattern of the phenyl and aldehyde groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~183.97 |

| Thiophene & Phenyl C's | ~123.51 - 142.21 |

Data presented is a representative example and may vary slightly based on the solvent and spectrometer frequency used.

Vibrational Spectroscopy: Infrared (IR) Spectrometry for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the key functional groups. A strong, sharp absorption band in the region of 1660-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton can sometimes be observed as a weaker band near 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations will show absorptions in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring typically appears as a weaker band in the fingerprint region.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | ~1645 - 1665 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | ~1400 - 1600 |

Data presented is a representative example and may vary based on the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the calculated mass for possible elemental formulas, the correct molecular formula can be unequivocally confirmed. For instance, the calculated mass for the protonated molecule [M+H]⁺ of C₁₇H₁₂OS can be determined with high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) and MALDI-TOF-MS for Molecular Weight and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jocpr.com This technique is useful for analyzing the purity of a sample of this compound and confirming its molecular weight. academicjournals.org The mass spectrum obtained from GC-MS will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Additionally, the fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can provide valuable structural information. jocpr.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another mass spectrometry technique that can be used to determine the molecular weight of the compound. mdpi.comnih.gov In MALDI-TOF-MS, the analyte is co-crystallized with a matrix that absorbs laser light, leading to soft ionization and the formation of intact molecular ions. mdpi.com This technique is particularly useful for non-volatile and thermally labile compounds and can provide a clear molecular ion peak for this compound, further confirming its molecular weight. nih.govresearchgate.net

Electronic Spectroscopy and Photophysical Characterization

The arrangement of phenyl and aldehyde groups on the thiophene core of this compound gives rise to distinct electronic properties. These are primarily investigated through electronic spectroscopy, which probes the transitions between different electronic energy levels within the molecule upon interaction with light.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to identify the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

For this compound, the UV-Visible absorption spectrum reveals key information about its π-electron system. The conjugation between the phenyl rings, the thiophene ring, and the carbaldehyde group creates an extended π-system, which influences the energy of these electronic transitions. Research into the photophysical properties of 3,5-diaryl-2-heteroarylthiophenes provides valuable insights into these characteristics. A key publication in the journal Dyes and Pigments details the synthesis and photophysical properties of a series of such compounds, including derivatives that offer a comparative basis for understanding the electronic behavior of this compound. While specific data for this exact compound is part of a broader study, the trends observed in related molecules with varied aryl and heteroaryl substituents allow for a qualitative understanding of its absorption profile.

Table 1: UV-Visible Absorption Data for this compound

| Parameter | Value |

| Absorption Maximum (λmax) | Data not available in searched literature |

| Molar Absorptivity (ε) | Data not available in searched literature |

| Solvent | Data not available in searched literature |

| Assigned Transition | π → π* |

Note: Specific experimental values for the absorption maximum and molar absorptivity of this compound were not available in the public domain at the time of this writing. The data presented is based on the expected electronic transitions for this class of compounds.

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy provides a window into the de-excitation pathways of a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax back to the ground state by emitting a photon. This emitted light, or fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence properties of this compound are intrinsically linked to its structural and electronic characteristics. The presence of the phenyl and aldehyde substituents on the thiophene core influences the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state.

The aforementioned study in Dyes and Pigments on 3,5-diaryl-2-heteroarylthiophenes also lays the groundwork for understanding the emission properties of this compound. The fluorescence of these compounds is often influenced by factors such as intramolecular charge transfer (ICT) character, which can be tuned by the donor-acceptor nature of the substituents. The aldehyde group can act as an electron acceptor, potentially leading to interesting photophysical behaviors.

Table 2: Fluorescence Emission Data for this compound

| Parameter | Value |

| Emission Maximum (λem) | Data not available in searched literature |

| Fluorescence Quantum Yield (ΦF) | Data not available in searched literature |

| Excitation Wavelength (λex) | Data not available in searched literature |

| Solvent | Data not available in searched literature |

Note: Specific experimental values for the emission maximum and fluorescence quantum yield of this compound were not available in the public domain at the time of this writing.

Computational Chemistry Investigations of 3,5 Diphenylthiophene 2 Carbaldehyde and Its Analogs

Electronic Structure and Frontier Molecular Orbital Theory

The electronic properties of a molecule are fundamental to understanding its stability, color, and potential for use in optoelectronic applications. Frontier molecular orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this understanding.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), provide optimized molecular geometries and orbital energies. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity and easier electronic excitation. mdpi.com

For thiophene (B33073) derivatives, the HOMO-LUMO gap is a key indicator of stability. mdpi.com While specific DFT data for 3,5-Diphenylthiophene-2-carbaldehyde is not prominently available in the reviewed literature, analysis of analogous thiophene sulfonamide derivatives provides a template for the types of electronic properties calculated. These properties include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). A high HOMO-LUMO gap corresponds to greater molecular stability and lower reactivity. mdpi.com The presence of electron-withdrawing groups like the carbaldehyde and electron-donating or delocalizing groups like the phenyl rings in this compound would be expected to significantly influence these values by modulating the electron density distribution across the molecule.

Illustrative Table of Electronic Properties for Thiophene Derivatives (Based on Analogous Systems)

| Parameter | Definition | Typical Value Range (eV) for Thiophene Derivatives |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.0 |

| Ionization Potential (I) | -EHOMO | 5.0 to 6.5 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.5 |

| Chemical Hardness (η) | (I - A) / 2 | 1.7 to 2.5 |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -(I+A)/2 | 1.5 to 4.0 |

The spatial distribution of the frontier orbitals provides crucial information about where electronic activity is most likely to occur. In substituted thiophenes, the HOMO is typically a π-orbital delocalized over the thiophene ring and any conjugated substituents, while the LUMO is also a π*-antibonding orbital.

For this compound, the HOMO would be expected to have significant contributions from the electron-rich thiophene ring and the two phenyl rings, indicating that these are the primary sites for electron donation (oxidation). The LUMO, conversely, would likely be centered more on the electron-withdrawing carbaldehyde group and the thiophene ring, marking the regions most susceptible to accepting electrons (reduction). The extensive π-conjugation across the entire molecule, from the phenyl groups through the thiophene core to the carbaldehyde, leads to significant delocalization of these orbitals. This delocalization is a key factor in the molecule's electronic and optical properties. mdpi.com

Reaction Mechanism and Reactivity Predictions

Computational methods are invaluable for predicting how and where a molecule will react. These predictions can guide synthetic efforts and help explain observed chemical behavior.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from changes in electron density. One of the most powerful tools in CDFT is the Fukui function, f(r), which identifies the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov

By analyzing the condensed Fukui functions (fk+ for nucleophilic attack, fk- for electrophilic attack), one can predict the most reactive atoms. For this compound, it is anticipated that:

Nucleophilic Attack: The carbon atom of the carbaldehyde group (C=O) would exhibit a high fk+ value, making it the most probable site for attack by a nucleophile. Studies on other thiophene derivatives confirm that carbonyl carbons are highly prone to nucleophilic attack. mdpi.com

Electrophilic Attack: The sulfur atom and specific carbon atoms within the thiophene and phenyl rings, which are electron-rich, would likely show high fk- values, identifying them as the preferred sites for electrophilic attack. nih.govmdpi.com

These predictions help rationalize the outcomes of chemical reactions and guide the synthesis of new derivatives.

Once a potential reaction is identified, Intrinsic Reaction Coordinate (IRC) calculations can map the entire reaction pathway. An IRC calculation starts from a transition state (TS) structure and follows the path of steepest descent on the potential energy surface down to the reactants and products. This confirms that the identified TS correctly connects the desired reactants and products and provides a detailed view of the geometric changes that occur during the reaction.

For instance, IRC studies have been successfully used to elucidate the mechanism of thiophene oxidation by singlet oxygen, tracing the reaction from the initial approach of the reactants, through the transition state, to the final product. researchgate.net While no specific IRC studies on reactions involving this compound were found, this methodology would be essential for investigating its potential reactions, such as oxidation, reduction of the aldehyde, or electrophilic substitution on the rings.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its biological activity and material properties. This compound is a non-rigid molecule with several rotatable bonds, primarily the C-C single bonds connecting the phenyl groups to the thiophene ring.

The conformation of such biaryl systems is determined by a balance between two main factors:

Resonance Stabilization: Conjugation between the π-systems of the aromatic rings favors a planar conformation.

Steric Hindrance: Repulsion between atoms on adjacent rings (e.g., the ortho-hydrogens of the phenyl rings and the substituents on the thiophene ring) disfavors planarity. nih.gov

For this compound, significant steric hindrance would prevent the molecule from adopting a fully planar conformation. The phenyl rings are expected to be twisted out of the plane of the thiophene ring by a certain dihedral angle. Calculating the conformational energy profile—a plot of energy versus the dihedral angle—can identify the most stable, low-energy conformations. researchgate.net

Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions of the molecule over time at a given temperature. mdpi.comtandfonline.com MD simulations provide insight into the dynamic behavior of the molecule, including the flexibility of the phenyl rings and the accessible range of conformations under realistic conditions. This is particularly important for understanding how the molecule might interact with a biological receptor or pack in a solid-state material. mdpi.comresearchgate.net

Dihedral Angle Analysis and Structural Geometry Optimization

Geometry optimization calculations reveal the most energetically favorable conformations. For thiophene derivatives, the planarity of the molecule is a key factor. In related substituted thiophenes, DFT calculations have been used to analyze the dihedral angles between the thiophene core and appended aryl groups. For instance, in studies of 2,5-disubstituted thiophenes, the optimized structures often show a certain degree of torsion between the thiophene and the substituent rings to minimize steric hindrance. mdpi.com The degree of this twist is a balance between the steric repulsion of adjacent hydrogen atoms and the electronic stabilization gained from an extended π-conjugated system.

In the case of this compound, the key dihedral angles to consider are:

The angle between the thiophene ring and the phenyl ring at the 3-position.

The angle between the thiophene ring and the phenyl ring at the 5-position.

The orientation of the 2-carbaldehyde group relative to the thiophene ring.

Computational studies on analogous aryl-substituted thiophenes suggest that the phenyl rings are typically twisted out of the plane of the thiophene ring. nih.gov The magnitude of this twist can be influenced by the nature of substituents on the phenyl rings and the presence of the carbaldehyde group. The carbaldehyde group itself can exist in different conformations relative to the thiophene ring, with the s-trans and s-cis conformations being the most common. The relative energies of these conformers can be determined through computational analysis.

A hypothetical dihedral angle analysis for this compound, based on data from similar compounds, is presented in the table below. These values represent a plausible outcome of a DFT-based geometry optimization.

| Dihedral Angle (°) | Calculated Value (Hypothetical) |

| Phenyl (at C3) - Thiophene Plane | 35.2 |

| Phenyl (at C5) - Thiophene Plane | 38.5 |

| O=C-H (Carbaldehyde) - Thiophene Plane | 15.8 |

This table presents hypothetical data for illustrative purposes, derived from computational studies on analogous thiophene derivatives.

The structural parameters obtained from such optimizations, including bond lengths and angles, are crucial for understanding the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, which are fundamental to the material's electronic properties. nih.gov

Supramolecular Chirality and Self-Assembly Modeling

The ability of molecules to self-assemble into well-ordered structures is a key aspect of developing functional materials. For this compound and its analogs, computational modeling can predict how these molecules might interact to form larger aggregates. Supramolecular chirality can emerge from the self-assembly of achiral molecules if they adopt a chiral packing arrangement.

The presence of the polar carbaldehyde group and the aromatic phenyl and thiophene rings suggests that a combination of dipole-dipole interactions, π-π stacking, and C-H···π interactions would govern the self-assembly process. nih.gov The specific substitution pattern on the thiophene ring can direct the formation of distinct supramolecular structures. For example, altering the position of functional groups on a thiophene ring has been shown to switch the packing motif from head-to-tail to head-to-head. nih.gov

Modeling studies can simulate the aggregation of multiple molecules to identify the most stable packing arrangements. These simulations can reveal whether the molecules prefer to align in a parallel or antiparallel fashion and can predict the formation of one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks.

For chiral analogs of this compound, where a chiral center is introduced, for instance, in a substituent on the phenyl rings, the self-assembly can lead to the formation of helical or other chiral supramolecular structures. The handedness of these assemblies would be dictated by the chirality of the constituent molecules. Even for achiral analogs, spontaneous resolution upon crystallization or self-assembly can lead to chiral domains.

The table below summarizes potential self-assembly motifs and the driving forces that could be identified through computational modeling of this compound analogs.

| Supramolecular Motif | Driving Interactions | Predicted Outcome from Modeling |

| 1D π-stacked columns | π-π stacking of thiophene and phenyl rings | Formation of columnar structures with potential for charge transport along the stacking axis. |

| Head-to-Tail Dimers/Chains | Dipole-dipole interactions of the carbaldehyde group | Linear assemblies with a net dipole moment. |

| Herringbone Packing | C-H···π interactions | Efficient space-filling in the solid state, influencing crystal density and stability. |

| Chiral Helical Assemblies | Combination of π-stacking and steric effects in chiral analogs | Formation of supramolecular helices with a specific handedness. |

This table is a conceptual representation of potential findings from self-assembly modeling based on principles observed in similar molecular systems.

Advanced Applications in Materials Science and Photofunctional Chemistry

Organic Electronic and Optoelectronic Devices

The inherent π-conjugated system of 3,5-Diphenylthiophene-2-carbaldehyde makes it a promising candidate for use in organic electronic devices. The thiophene (B33073) ring acts as an electron-rich unit, while the phenyl and carbaldehyde groups can be modified to tune the electronic properties of the resulting molecules.

Donor-Acceptor (D-π-A) Chromophores and Intramolecular Charge Transfer Systems

The design of Donor-π-Acceptor (D-π-A) systems is a cornerstone of modern organic electronics. In these systems, an electron-donating moiety is connected to an electron-accepting moiety through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process crucial for applications in organic photovoltaics and light-emitting diodes.

Thiophene-based oligomers are frequently employed as the donor and π-bridge components in D-A structures. nih.govnih.gov The electron-donating strength of the thiophene unit can be modulated by the introduction of various substituents. For instance, the incorporation of an electron-accepting unit like dibenzothiophene-S,S-dioxide into a thiophene-containing oligomer can lower the HOMO-LUMO energy gap, a key parameter in semiconductor performance. nih.gov

In the context of this compound, the diphenyl-substituted thiophene core can serve as a robust donor-π system. The aldehyde group provides a convenient reactive site for the attachment of various acceptor units. Studies on analogous D-π-A thiophene derivatives have demonstrated significant solvatochromism, where the absorption and emission wavelengths shift in response to solvent polarity. rsc.org This behavior is a hallmark of efficient ICT. For example, modifying the donor group from a methoxy (B1213986) to a more powerful dimethylamine (B145610) in a related phenyl-thiophene-benzonitrile system dramatically increased the ICT strength, as evidenced by a large red-shift in fluorescence emission in polar solvents. rsc.org

| Compound | Donor Group | Solvent Change (Cyclohexane to DMSO) | Fluorescence Emission Red Shift | Calculated Dipole Moment Change (Δμ) |

|---|---|---|---|---|

| MOT | Methoxy | Nonpolar to Aprotic Polar | 66 nm | 6.6 D |

| DMAT | Dimethylamine | 162 nm | 9.0 D |

Materials for Nonlinear Optics (NLO)

Materials with strong second- or third-order nonlinear optical (NLO) properties are in demand for applications in telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is related to the change in its dipole moment upon excitation, a property that is enhanced in D-π-A structures.

Thiophene derivatives have been a focus of NLO research. Theoretical and experimental studies have confirmed the potential of new classes of thiophene compounds as second-order NLO materials. researchgate.net The introduction of strong donor and acceptor groups across the conjugated thiophene bridge is a key strategy for maximizing NLO effects. The aldehyde group in this compound can be reacted with strong acceptors to create push-pull systems with significant NLO activity. Furthermore, multibranched architectures based on thiophene-vinyl units have shown that the two-photon absorption cross-section, a measure of third-order NLO activity, increases significantly with the number of branches. nih.gov

Fluorescent Probes and Aggregation-Induced Emission (AIE) Systems

Fluorescent materials are vital for sensing, imaging, and display technologies. A significant challenge in this field is aggregation-caused quenching (ACQ), where molecules lose their emissive properties in the solid state or in aggregates. The phenomenon of aggregation-induced emission (AIE) offers a solution, where certain molecules become highly emissive upon aggregation. wikipedia.org

Design Principles for AIE Luminogens

The primary mechanism behind AIE is the restriction of intramolecular motion (RIM) in the aggregated state, which closes non-radiative decay pathways and enhances fluorescence. wikipedia.orgnih.gov Molecules with propeller-like structures are often AIE-active, but this is not a strict requirement. In thiophene and bithiophene derivatives, AIE can be achieved without such structures. bohrium.com

The core structure of this compound, with its rotatable phenyl rings, is conducive to AIE. Upon aggregation, the steric hindrance between neighboring molecules can restrict the rotation of these phenyl groups, activating the emissive state. Research on tetrathienylethene, a related sulfur-containing compound, shows that aggregation blocks intramolecular motions, leading to enhanced emission. nih.gov The aldehyde functionality further allows for the creation of more complex AIE systems, such as thiophene-vinylnitrile Schiff-base derivatives, which exhibit both liquid crystalline properties and high fluorescence quantum yields in the solid state. tandfonline.com

| Compound | Number of Alkyl Chains | Mesophase Temperature Range | Solid Film Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Sample 5 | One | 91.5 to 130.6 °C | 0.64 |

| Sample 6 | Two | 71.3 to 120.2 °C | 0.76 |

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures and high surface areas. nih.govmit.edu Their tunable nature makes them ideal platforms for a variety of applications, including catalysis and sensing. The aldehyde group is a key functional group for the synthesis of COFs, typically through condensation reactions with amine-containing linkers to form imine bonds.

Thiophene-based building blocks are of great interest for creating COFs with advanced electronic properties. nih.govmdpi.comresearchgate.net However, the geometry of simple thiophene monomers can sometimes hinder the formation of well-ordered 2D structures. mdpi.comresearchgate.net To overcome this, researchers have designed more complex thiophene derivatives, such as those based on thieno[3,2-b]thiophene, that are better suited for COF synthesis. mdpi.comresearchgate.net

This compound, with its reactive aldehyde, is a prime candidate for a monomer in COF synthesis. By reacting it with multitopic amines, such as 1,3,5-tris(4-aminophenyl)benzene, it is possible to construct highly ordered, porous frameworks. The incorporation of the diphenylthiophene unit could impart favorable photophysical properties to the resulting COF, potentially leading to materials for photocatalysis or chemical sensing. Benzothiophene-based COFs have already demonstrated the critical role of the conjugated structure in applications like H₂O₂ electrosynthesis. rsc.org

Liquid Crystalline Materials and Chiroptical Control

Liquid crystals (LCs) are states of matter with properties intermediate between those of conventional liquids and solid crystals. The incorporation of thiophene units into molecular structures has been shown to induce or modify liquid crystalline behavior. tandfonline.commdpi.com The rigid, linear shape of many thiophene oligomers is conducive to the formation of mesophases.

The mesomorphic properties of thiophene-based LCs are highly dependent on molecular structure, including the nature of terminal groups and the length of flexible alkyl chains. tandfonline.com For instance, the presence of a terminal alkoxy chain can induce a nematic phase where a similar molecule with an alkyl chain shows no LC behavior. orientjchem.org Similarly, longer flexible chains tend to favor the formation of smectic phases over nematic ones. tandfonline.com While direct studies on the liquid crystalline properties of this compound are not widely reported, its rigid core suggests potential for mesophase formation when appropriately functionalized with flexible side chains.

Chiroptical materials, which interact differently with left- and right-circularly polarized light, are crucial for applications in optical switching and stereoselective sensing. academie-sciences.fr Chirality can be introduced into thiophene-based systems by attaching chiral side chains or by creating inherently helical structures. researchgate.net The resulting materials can exhibit strong chiroptical responses. researchgate.net Helicene-based molecules, for example, can be designed to act as chiroptical switches, where their optical rotation can be modulated by external stimuli like light or redox reactions. academie-sciences.fr The functional handle provided by the aldehyde group on this compound offers a pathway to attach chiral auxiliaries, potentially leading to novel chiroptical materials.

Development of Thiophene-based Mesogens

Thiophene-based calamitic (rod-shaped) mesogens are of significant interest in the field of functional organic materials due to the unique properties conferred by the thiophene moiety. researchgate.nettandfonline.com The substitution of a phenyl ring with a thiophene ring in the core structure of a liquid crystal can lead to substantial changes in its mesophase characteristics, such as transition temperatures and phase stability. tandfonline.commdpi.com

Research into mesogens built with a core of three phenyl rings and a thiophene ring has demonstrated the profound impact of the thiophene unit. tandfonline.com In one study, six such mesogens were synthesized, with the thiophene ring positioned at one end of the core and various alkyl/alkoxy chains at the other. tandfonline.com Spectroscopic techniques like FT-IR and two-dimensional NMR confirmed their molecular structures. tandfonline.com All synthesized compounds were found to exhibit an enantiotropic nematic phase, a liquid crystal phase where the nematic state is observed upon both heating and cooling. tandfonline.com A notable finding was a dramatic increase in the nematic phase stability of these three-ring systems compared to previously reported two-phenyl-ring-based thiophene mesogens. tandfonline.com

The type of terminal chain attached to the mesogen core plays a critical role. Studies comparing thiophene-based mesogens with terminal alkoxy chains versus those with terminal alkyl chains have shown that the former are more likely to exhibit liquid crystalline properties. bohrium.comorientjchem.org For instance, the mesogen 4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate (B1233283), with a terminal alkoxy chain, displays a nematic phase, whereas the structurally similar 4-(Thiophen-3-yl) phenyl 4-dodecylbenzoate, with a terminal alkyl group, does not. bohrium.comorientjchem.org Density Functional Theory (DFT) calculations suggest that the alkoxy terminal group contributes to the molecule's polarity, which is crucial for forming the liquid crystal phase, while the non-polar alkyl group results in a bent molecular shape, reducing the aspect ratio essential for liquid crystallinity. bohrium.comorientjchem.org

Table 1: Mesophase Characteristics of Selected Thiophene-Based Liquid Crystals This table is interactive. Users can sort columns by clicking on the headers.

| Compound Name | Core Structure | Terminal Chain | Mesophase Type | Key Findings | Reference |

|---|---|---|---|---|---|

| 4-((4-(decyloxy)phenoxy)carbonyl)phenyl thiophene-2-carboxylate (2TWC10) | Three Phenyl Rings, One Thiophene Ring | Alkoxy (Decyloxy) | Nematic | Exhibits liquid crystalline properties; terminal alkoxy group contributes to polarity. | bohrium.comorientjchem.org |

| 4-(Thiophen-3-yl)phenyl 4-dodecylbenzoate (S12) | Three Phenyl Rings, One Thiophene Ring | Alkyl (Dodecyl) | None | Does not show liquid crystal behavior; terminal alkyl group leads to a non-ideal molecular shape. | bohrium.comorientjchem.org |

| Three-ring Thiophene Mesogens (General) | Three Phenyl Rings, One Thiophene Ring | Alkyl/Alkoxy | Nematic | Showed increased nematic phase stability compared to two-ring analogues. | tandfonline.com |

Computational and Experimental Control of Supramolecular Chirality

Supramolecular chirality, the emergence of chirality in molecular assemblies through non-covalent interactions, is a key area of research for creating functional materials. nih.govrsc.org The control of this phenomenon in systems containing thiophene derivatives allows for the development of materials with tunable optical and electronic properties. researchgate.netethernet.edu.et Chirality can be manipulated at the supramolecular level through various strategies, including host-guest chemistry, solvent effects, and the application of external stimuli like light. rsc.orgresearchgate.netrsc.org

Computational methods, particularly DFT, are instrumental in understanding and predicting the formation of chiral supramolecular structures. iiti.ac.inecampus.com These studies can elucidate the interplay of non-covalent forces, such as hydrogen bonding and π–π stacking, which govern the self-assembly process. tue.nlnih.gov For thiophene-based systems, the planarity and electron-rich nature of the thiophene ring facilitate strong π–π interactions, which are crucial in directing the assembly into ordered, chiral aggregates. ethernet.edu.etnsf.gov

Experimentally, the control of supramolecular chirality has been demonstrated in various thiophene-based systems. For example, chiral polythiophenes have been synthesized by functionalizing the 3-position of the thiophene ring with pendants containing a stereogenic sulfur atom (e.g., sulfoxides or sulfoximines). researchgate.net The polymerization method and the nature of the chiral substituent were found to be critical in preserving the chirality of the final polymeric material. researchgate.net In other approaches, host-guest chemistry has been employed, where achiral thiophene derivatives are induced to form chiral assemblies by complexation with a chiral host, such as cyclodextrin. rsc.org The dynamic nature of these host-guest interactions allows for reversible switching of the supramolecular chirality. rsc.orgrsc.org These strategies open avenues for creating "smart" materials whose chiroptical properties can be controlled on demand. nih.gov

Photodynamic Therapy (PDT) Photosensitizers

Mathematical and Computational Modeling of Thiophene-Moiety Stability and Singlet Oxygen Reactivity

To address the stability issue of thiophene-based photosensitizers, researchers have developed sophisticated mathematical and computational models to predict the reactivity of the thiophene moiety toward singlet oxygen. researchgate.netmdpi.comnih.gov These models often employ Conceptual Density Functional Theory (CDFT) and genetic programming, combining advanced DFT techniques with symbolic regression, and are validated with experimental data. researchgate.netnih.gov

These computational studies investigate the reaction mechanism between thiophene and singlet oxygen, with the concerted [2+4] cycloaddition being identified as the most favorable pathway, leading to an endoperoxide intermediate. researchgate.net A key finding from these models is that the electronic properties of substituents on the thiophene ring significantly influence its reactivity. researchgate.net Specifically, the introduction of electron-withdrawing groups decreases the thiophene's reactivity towards singlet oxygen, thereby increasing the stability of the photosensitizer. researchgate.net

A novel mathematical model has demonstrated a remarkable ability to classify thiophene-containing photosensitizers based on their predicted photodynamic efficiency and safety. mdpi.comnih.gov A crucial insight from this model is that photosensitizers with a reactivity rate 1000 times lower than that of unmodified thiophene can maintain their photodynamic performance without significant degradation from singlet oxygen quenching. researchgate.netnih.gov This work provides a powerful, computationally inexpensive tool for the rational design of new thiophene-based photosensitizers, enabling a balance between therapeutic efficiency and stability. mdpi.comnih.gov

Table 2: Computational Findings on Thiophene Reactivity in PDT This table is interactive. Users can sort columns by clicking on the headers.

| Computational Method | Focus of Study | Key Finding | Implication for PDT Design | Reference |

|---|---|---|---|---|

| Conceptual DFT & Genetic Programming | Prediction of thiophene reactivity with ¹O₂ | Electron-withdrawing groups decrease reactivity, enhancing stability. | Allows for the design of more stable and efficient photosensitizers. | nih.govresearchgate.net |

| DFT (ωB97X-D3/def2-TZVP) | Reaction mechanism | The most favorable reaction pathway is a [2+4] cycloaddition. | Provides fundamental understanding for building predictive models. | researchgate.netresearchgate.net |

| Mathematical Modeling | Classification of photosensitizers | Photosensitizers with reactivity ≤ 1000x lower than thiophene retain efficacy. | Establishes a quantitative target for designing safe and effective agents. | researchgate.netnih.gov |

Potential Research Trajectories in Chemical Biology

Thiophene scaffolds, including derivatives of this compound, are privileged structures in medicinal chemistry and chemical biology. nsf.gov Their versatile chemistry and ability to interact with various biological targets make them attractive for the development of new therapeutic agents and molecular probes. nih.gov

Investigation of Molecular Interactions with Biological Targets (e.g., enzymes, receptors)

A significant area of research involves elucidating the interactions between thiophene derivatives and biological macromolecules like enzymes and receptors. nsf.gov Computational tools, especially molecular docking, are pivotal in this field. nih.govdrugdesign.org Molecular docking simulates the binding of a ligand (the thiophene compound) to the active site of a target protein, predicting the preferred binding orientation and affinity. ecampus.comdrugdesign.org

These studies have shown that the thiophene ring can act as a bioisostere for a phenyl ring, improving physicochemical properties and binding affinity. nsf.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the interaction between the drug and its receptor. nsf.gov For example, molecular docking studies have been used to investigate the binding of thiophene derivatives to various cancer-related protein targets, including protein kinases (like PDK1) and enzymes involved in metabolic pathways (like LDHA). nih.gov In other research, thiophene-containing compounds have been docked into the active sites of proteins like Tankyrase 2, which is a target for cancer therapy, revealing promising inhibitory potential. ecampus.com These computational insights are crucial for understanding the mechanism of action and for guiding the optimization of lead compounds. nih.gov

Design of Thiophene Scaffolds for Structure-Activity Relationship (SAR) Studies

The design and synthesis of libraries of thiophene derivatives are fundamental to conducting Structure-Activity Relationship (SAR) studies. nih.govnih.gov SAR analysis aims to identify the key structural features of a molecule that are responsible for its biological activity by systematically modifying its structure and evaluating the effect on its potency. nih.gov

Table 3: Summary of Structure-Activity Relationships for Thiophene Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Biological Target | Key SAR Finding | Reference |

|---|---|---|---|

| Thiophene-3-carboxamides | JNK Kinase | The carboxamide group at the 3-position is essential for activity. | acs.org |

| Thiophene-based Antimalarials | Male Gametes | Specific substitutions on the thiophene ring are required for transmission-blocking activity. | |

| General Thiophene Derivatives | Various Receptors | The thiophene ring often acts as a superior bioisostere for a phenyl ring. | nsf.gov |

| Thiophene-2-carboxamides | Bacteria | The presence of an imidazole (B134444) side chain was essential for activity against both Gram-positive and Gram-negative bacteria. | nih.gov |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

Future efforts in the synthesis of 3,5-Diphenylthiophene-2-carbaldehyde and its derivatives are expected to prioritize green and sustainable chemistry principles. Traditional methods often involve multiple steps and the use of stoichiometric, and sometimes hazardous, reagents. Emerging research is focused on more atom-economical and environmentally benign approaches.

Key future directions include:

C-H Activation/Arylation: Direct C-H bond functionalization is a powerful tool for creating C-C bonds, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.comrsc.org Palladium-catalyzed direct arylation, for instance, has been successfully applied to thiophene (B33073) and its derivatives. mdpi.comrsc.org Future research will likely focus on developing catalyst systems, potentially involving palladium or silver(I), that can selectively functionalize the thiophene core at specific positions under milder conditions. rsc.orgacs.orgacs.org This approach could lead to a more streamlined synthesis of 3,5-diarylthiophene-2-carbaldehydes.

Photocatalysis: The use of visible-light photocatalysis represents a growing trend in organic synthesis. This method can facilitate a variety of chemical transformations under ambient conditions, reducing energy consumption. Research into photocatalytic methods for the synthesis of functionalized thiophenes, such as through the formation of donor-acceptor structures with materials like graphitic carbon nitride, is an active area. rsc.org Applying these principles to the synthesis of this compound could offer a more sustainable pathway.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. The development of flow-based protocols for the synthesis of this compound could lead to more efficient and reproducible production.

Solvent-Free and Alternative Solvent Approaches: Minimizing the use of volatile organic solvents is a core tenet of green chemistry. Future synthetic strategies may explore solvent-free reaction conditions or the use of more sustainable solvents like water, ionic liquids, or deep eutectic solvents.

Table 1: Comparison of Synthetic Methodologies for Thiophene Derivatives

| Methodology | Advantages | Potential for this compound |

|---|---|---|

| Traditional Cross-Coupling | Well-established, versatile | Often requires multiple steps, generates stoichiometric waste |

| Direct C-H Arylation | High atom economy, fewer synthetic steps mdpi.comrsc.org | Development of regioselective catalysts is key rsc.orgacs.orgnih.gov |

| Photocatalysis | Uses renewable energy sources, mild reaction conditions rsc.org | Exploration of suitable photocatalysts and reaction pathways needed |

| Flow Chemistry | Enhanced safety, scalability, and control | Requires specialized equipment, optimization of flow parameters |

Advancements in Spectroscopic Characterization and Real-Time Analysis

While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are crucial for routine characterization, future research will increasingly rely on more advanced and dynamic methods to understand the behavior of this compound, especially in the context of functional materials.

Operando Spectroscopy: This powerful technique allows for the characterization of materials under actual operating conditions, such as in an electronic device. researchgate.netacs.orgacs.orgnih.govwikipedia.org For derivatives of this compound incorporated into organic electronics, operando UV-Vis-NIR, Raman, or IR spectroscopy could provide invaluable insights into charge transport mechanisms, degradation pathways, and structural changes during device operation. researchgate.netacs.orgacs.orgnih.gov

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can probe the excited-state dynamics of this molecule and its derivatives on femtosecond to microsecond timescales. This is critical for understanding its potential in applications like organic photovoltaics and photodetectors. Recent studies on thiophene-based polymers have utilized core-hole clock spectroscopy to investigate ultrafast charge transfer processes. rsc.orgchemrxiv.org

Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy can provide detailed information about the structure, conformation, and intermolecular interactions of this compound and its polymeric derivatives in both solution and the solid state. This is particularly important for understanding the packing and morphology of thin films, which significantly impact electronic properties.

Integration of Machine Learning and Artificial Intelligence in Computational Studies

Predictive Modeling: Machine learning (ML) models, including deep neural networks (DNNs), can be trained on large datasets of chemical structures and their properties to predict the electronic, optical, and physical characteristics of new derivatives. bohrium.comresearchgate.netnih.gov For example, ML can predict properties like high-pressure density, which is crucial for understanding material behavior under extreme conditions. bohrium.comresearchgate.net This allows for the rapid in silico screening of vast virtual libraries of compounds, identifying promising candidates for specific applications before undertaking costly and time-consuming synthesis. bohrium.comresearchgate.net

Generative Models for Materials Discovery: AI-driven generative models, such as recurrent neural networks (RNNs), can design novel molecular structures with desired properties from the ground up. frontiersin.orgresearchgate.net By defining a target property space (e.g., optimal bandgap for a solar cell, high charge mobility for a transistor), these models can generate new derivatives of this compound that are optimized for a specific function.

Interpretable AI: A key challenge in AI is understanding the "why" behind a prediction. Future research will focus on developing interpretable ML models that not only predict properties but also provide insights into the underlying structure-property relationships. arxiv.org This can help chemists develop new design rules for functional molecules.

Table 2: AI and Machine Learning in Thiophene Derivative Research

| Application Area | AI/ML Technique | Potential Impact on this compound |

|---|---|---|

| Property Prediction | Deep Neural Networks (DNNs), LightGBM bohrium.comresearchgate.net | Rapidly screen derivatives for desired electronic and physical properties. bohrium.comresearchgate.netnih.gov |

| Materials Discovery | Recurrent Neural Networks (RNNs), Generative Models frontiersin.orgresearchgate.net | Design novel derivatives with optimized performance for specific applications. frontiersin.orgresearchgate.net |

| Reaction Optimization | Predictive modeling | Identify optimal reaction conditions for novel synthetic pathways. |

Expansion of Functional Material Applications and Device Fabrication

The unique electronic and structural features of the 3,5-diphenylthiophene core make it an attractive building block for a variety of functional materials. Future research will likely expand on its current and potential applications.

Organic Electronics: Thiophene-based molecules are workhorses in organic electronics. semanticscholar.org The 3,5-diphenyl substitution pattern can influence the molecular packing and electronic coupling in the solid state, which are critical for charge transport. Future work will involve incorporating this compound derivatives into:

Organic Field-Effect Transistors (OFETs): As the semiconductor layer, where tuning the phenyl substituents can optimize charge carrier mobility. researchgate.netmdpi.com

Organic Photovoltaics (OPVs): As either the donor or acceptor material, where its tunable energy levels can be matched to other components to maximize power conversion efficiency. semanticscholar.org

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer or as a host material, where its photophysical properties can be tailored to achieve specific emission colors and high quantum efficiencies. beilstein-journals.org

Sensors: The aldehyde group provides a reactive handle for the immobilization of this chromophore onto surfaces or for its derivatization with receptor units for the detection of specific analytes. The fluorescence or electronic properties of the thiophene core could change upon binding, forming the basis of a chemical or biological sensor.

Smart Coatings and Films: Thin films of polymers or co-polymers derived from this compound could exhibit interesting properties. For instance, studies on other thiophene derivatives have explored their use as photostabilizers for polymers like PVC. ksu.edu.sa The stability and electronic properties of this compound could be leveraged for stimuli-responsive coatings.

Derivatization Strategies for Targeted Academic and Research Objectives

The aldehyde functional group on the this compound scaffold is a versatile starting point for a wide range of chemical transformations. Future research will undoubtedly exploit this reactivity to synthesize novel derivatives for specific scientific investigations.

Medicinal Chemistry Scaffolds: Thiophene-containing molecules are prevalent in medicinal chemistry and have shown a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.govnih.gov The aldehyde can be converted into various other functional groups such as imines, oximes, hydrazones, or carboxylic acids, which can then be used to build more complex molecules. mdpi.com These derivatives can be screened for biological activity, for example, as urease inhibitors or for their effects on cancer cell lines. nih.govfrontiersin.org

Building Blocks for π-Conjugated Polymers: The aldehyde can be used in condensation polymerization reactions (e.g., Knoevenagel or Wittig reactions) to create well-defined, all-conjugated polymers. The properties of these polymers, such as their bandgap, solubility, and morphology, can be finely tuned by the choice of the co-monomer, offering a rich area for materials exploration.

Post-Polymerization Functionalization: An alternative strategy involves first polymerizing a thiophene monomer and then chemically modifying the polymer chain. acs.org While direct derivatization of the aldehyde on the 3,5-diphenylthiophene monomer is more common, the principles of post-functionalization could be applied to polymers containing this unit, allowing for the introduction of new functionalities after the main polymer backbone has been formed.

常见问题

Q. What are the standard synthetic routes for 3,5-Diphenylthiophenyl-2-carbaldehyde, and how do reaction conditions influence yields?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ with arylboronic esters under nitrogen atmosphere achieves phenyl group introduction at specific positions . Bromination of precursor thiophene derivatives (e.g., using Br₂ and NaHCO₃ in chloroform) followed by cross-coupling is another route . Yields vary significantly (14–85%) depending on catalyst loading, reaction time (24–72 hours), and solvent choice (THF, toluene, or DCM). Low yields (e.g., 14.6% in ) may arise from steric hindrance or incomplete purification .

Q. What purification methods are recommended for isolating 3,5-Diphenylthiophene-2-carbaldehyde?

Column chromatography (silica gel, eluent: chloroform/hexane or ethyl acetate mixtures) is the primary method, as demonstrated in multiple syntheses yielding solid products with >95% purity . For polar byproducts, sequential washing with NaOH (2M) and extraction with chloroform or ethyl acetate improves isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

¹H/¹³C NMR and FT-IR are essential. The aldehyde proton typically appears as a singlet near δ 9.8–10.0 ppm in ¹H-NMR, while thiophene protons resonate between δ 7.0–7.7 ppm . IR absorption at ~1670–1680 cm⁻¹ confirms the aldehyde C=O stretch . Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Low yields often stem from catalyst deactivation or competing side reactions. Strategies include:

- Increasing Pd catalyst loading (e.g., from 0.1 mmol to 0.2 mmol relative to substrate) .

- Using ligand additives like PPh₃ to stabilize the catalytic cycle .

- Optimizing solvent polarity (e.g., switching from THF to toluene) to enhance substrate solubility .

- Extending reaction time (e.g., 48–72 hours for sluggish couplings) .

Q. What strategies improve regioselectivity in electrophilic substitutions on the thiophene ring?

Regioselectivity is influenced by directing groups and steric effects. For bromination, NaHCO₃ acts as a mild base to control Br₂ addition, favoring the 4,5-positions on the thiophene ring . Introducing electron-withdrawing groups (e.g., aldehyde) directs electrophiles to meta positions relative to the substituent . Computational modeling (DFT) can predict regiochemical outcomes before experimental validation.

Q. How should researchers resolve contradictory spectral data during structural confirmation?

Contradictions between NMR/IR data and expected structures may arise from tautomerism or impurities. For example:

- If the aldehyde proton is absent in ¹H-NMR, check for hydrate formation (common in DMSO-d₆) by drying samples rigorously .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- Compare experimental IR data with computational simulations (e.g., Gaussian) to identify unexpected functional groups .

Q. What are the challenges in scaling up the synthesis of this compound for bulk studies?

Key challenges include:

- Catalyst cost : Pd-based catalysts are expensive; heterogeneous catalysts or recycling protocols (e.g., Pd/C filtration) can reduce costs .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/DMF mixtures) for large-scale purification .

- Reaction homogeneity : Use high-pressure reactors or flow chemistry to maintain consistent temperature and mixing in exothermic reactions .

Methodological Considerations

Q. How to design a reaction workflow for derivatives of this compound?

- Step 1 : Brominate the thiophene core to introduce reactive sites .

- Step 2 : Perform cross-coupling (Suzuki, Stille) with aryl/heteroaryl partners .

- Step 3 : Functionalize the aldehyde group via condensation (e.g., Knoevenagel) to generate α,β-unsaturated derivatives .

- Validation : Monitor each step via TLC and intermediate characterization (NMR/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。